BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Methylnicotinaldehyde: A Versatile Pyridine-
Based Building Block in Modern Organic
Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylnicotinaldehyde

Cat. No.: B1311806

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinaldehyde, a substituted pyridine aldehyde, has emerged as a valuable and
versatile building block in the field of organic synthesis. Its unique electronic properties,
stemming from the electron-withdrawing nature of the pyridine ring and the aldehyde
functionality, coupled with the presence of a methyl group, offer a rich platform for the
construction of complex molecular architectures. This guide provides a comprehensive
overview of the chemical properties, key synthetic transformations, and potential applications of
6-Methylnicotinaldehyde, with a particular focus on its role in the synthesis of biologically
active molecules. The information presented herein is intended to serve as a technical resource
for professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

6-Methylnicotinaldehyde, also known as 2-methyl-5-formylpyridine, is a colorless to light
yellow liquid under standard conditions. Its fundamental properties are summarized in the table
below.
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Property Value

CAS Number 53014-84-9
Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Boiling Point 95 °C at 20 mmHg
Density 1.084 g/cm3
Refractive Index 1.546

Flash Point 88 °C

Core Synthetic Transformations

The aldehyde functionality and the pyridine ring of 6-Methylnicotinaldehyde are amenable to
a wide array of synthetic transformations, making it a cornerstone for the synthesis of diverse
molecular scaffolds. This section details some of the key reactions, providing generalized
experimental protocols and quantitative data where available.

Condensation Reactions

The electrophilic aldehyde group of 6-Methylnicotinaldehyde readily participates in
condensation reactions with various nucleophiles, leading to the formation of new carbon-
carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound
containing an active methylene group, catalyzed by a weak base. This reaction is instrumental
in synthesizing a,B-unsaturated compounds.[1]

Experimental Protocol: Knoevenagel Condensation with Malononitrile
o Materials: 6-Methylnicotinaldehyde, Malononitrile, Piperidine, Ethanol.

e Procedure: To a solution of 6-Methylnicotinaldehyde (10 mmol) in ethanol (30 mL), add
malononitrile (11 mmol) and a catalytic amount of piperidine (e.g., 0.1 mL). The reaction
mixture is stirred at room temperature or gently heated to reflux. Progress is monitored by

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/pdf/Unveiling_the_Structure_of_6_Morpholinonicotinaldehyde_Reaction_Products_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Thin Layer Chromatography (TLC). Upon completion, the product often precipitates and can
be collected by filtration, washed with cold ethanol, and dried under vacuum.[1][2]

Table 1: Representative Data for Knoevenagel Condensation

Active
Temperatur . .
Methylene Base Solvent Time (h) Yield (%)
e (°C)
Compound
Malononitrile Piperidine Ethanol Reflux 2-6 ~85-95
Ethyl .
Piperidine Ethanol Reflux 4-8 ~80-90
Cyanoacetate
Meldrum's o
Acid Pyridine Toluene Reflux 3-6 ~75-85*
ci

*Yields are based on analogous reactions with similar pyridine aldehydes and may vary for 6-
Methylnicotinaldehyde.
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Knoevenagel Condensation Workflow

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or
ketone and an aromatic carbonyl compound that lacks a-hydrogens.[3] This reaction is
particularly useful for the synthesis of chalcones and their analogs.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
o Materials: 6-Methylnicotinaldehyde, Acetophenone, Sodium Hydroxide, Ethanol, Water.

e Procedure: To a solution of 6-Methylnicotinaldehyde (10 mmol) and acetophenone (10
mmol) in ethanol (50 mL), a 10% aqueous solution of sodium hydroxide is added dropwise at
a low temperature (e.g., 0-5 °C). The reaction is stirred for several hours. The product, an
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a,B-unsaturated ketone, often precipitates from the solution and can be isolated by filtration,
washed with water, and recrystallized.[2]

Table 2: Representative Data for Claisen-Schmidt Condensation

Temperatur ) .
Ketone Base Solvent Time (h) Yield (%)
e (°C)
Acetophenon
NaOH Ethanol 0-RT 2-4 ~70-85
e
Cyclohexano
KOH Methanol RT 3-6 ~65-80
ne
4'-
Ethanol/Wate
Methoxyacet NaOH RT 4-8 ~75-90*
r
ophenone

*Yields are based on analogous reactions and may vary.

Reactants

( )
)

Reaction Conditions

(Base (e.g., NaOH, KOH)) )
(Solvent (e.0., Ethanol))

a,B-Unsaturated Ketone
(Chalcone analog)
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Claisen-Schmidt Condensation Workflow

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and
ketones using a phosphonium ylide.[4] This reaction is highly regioselective, providing a
predictable route to substituted alkenes.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

o Materials: 6-Methylnicotinaldehyde, Benzyltriphenylphosphonium chloride, Strong base
(e.g., n-Butyllithium), Anhydrous THF.

e Procedure: The phosphonium salt is suspended in anhydrous THF under an inert
atmosphere and cooled to 0 °C. A strong base is added dropwise to generate the ylide. A
solution of 6-Methylnicotinaldehyde in anhydrous THF is then added to the ylide solution.
The reaction is typically stirred for several hours at room temperature. Workup involves
guenching the reaction with a saturated aqueous solution of ammonium chloride, extraction
with an organic solvent, and purification by chromatography to remove the
triphenylphosphine oxide byproduct.[5][6]

Table 3: Representative Data for Wittig Reaction
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Phosphoniu Temperatur ) .
. Base Solvent Time (h) Yield (%)
m Ylide e (°C)
Methyltriphen
ylphosphoran  n-BulLi THF Oto RT 2-4 ~70-85
e
Ethyl
_ ~80-95 (E-
(triphenylpho )
) NaH THF RT 6-12 isomer
sphoranylide
favored)
ne)acetate
Benzyltriphen ~75-90* (Z-
ylphosphoran  KHMDS Toluene -78 to RT 3-6 isomer
e favored)

*Yields are based on analogous reactions and may vary. Stereochemical outcome depends on

the ylide stability.

Reactants

( )
)

Reaction Conditions

[Anhydrous Solvent (e.g., THFD

Inert Atmosphere
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Wittig Reaction Workflow

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or
ketones. The reaction proceeds via the formation of an imine or iminium ion intermediate,
which is then reduced in situ.[7]

Experimental Protocol: Reductive Amination with a Primary Amine

o Materials: 6-Methylnicotinaldehyde, Primary amine (e.g., benzylamine), Reducing agent
(e.g., Sodium triacetoxyborohydride), Dichloromethane.

e Procedure: To a solution of 6-Methylnicotinaldehyde (10 mmol) and the primary amine (11
mmol) in dichloromethane, sodium triacetoxyborohydride (15 mmol) is added portion-wise.
The reaction is stirred at room temperature until completion (monitored by TLC). The
reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the
product is extracted with an organic solvent.[7]

Table 4: Representative Data for Reductive Amination

Reducing Temperatur

Amine Solvent Time (h) Yield (%)
Agent e (°C)

Benzylamine NaBH(OACc)s CH2Cl2 RT 2-6 ~80-95

Aniline NaBHsCN Methanol RT 4-8 ~75-90

Morpholine H2/Pd-C Ethanol RT 6-12 ~85-98*

*Yields are based on analogous reactions and may vary.
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Reductive Amination Workflow

Multi-component Reactions

6-Methylnicotinaldehyde is an excellent substrate for multi-component reactions, which allow
for the rapid construction of complex molecules in a single step.

The Hantzsch synthesis is a classic multi-component reaction for the preparation of
dihydropyridines, which can be subsequently oxidized to pyridines.[8]

Experimental Protocol: Hantzsch Pyridine Synthesis

o Materials: 6-Methylnicotinaldehyde, Ethyl acetoacetate (2 equivalents), Ammonium
acetate, Ethanol.

e Procedure: A mixture of 6-Methylnicotinaldehyde (10 mmol), ethyl acetoacetate (20 mmol),
and ammonium acetate (15 mmol) in ethanol is heated to reflux. The reaction progress is
monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated
dihydropyridine product is collected by filtration. Oxidation to the corresponding pyridine can
be achieved using an oxidizing agent like nitric acid or manganese dioxide.[8][9]
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The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-f3-carbolines
and tetrahydroisoquinolines, which are common scaffolds in natural products and
pharmaceuticals.[10] The reaction involves the condensation of a -arylethylamine with an
aldehyde, followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

o Materials: 6-Methylnicotinaldehyde, Tryptamine, Trifluoroacetic acid (TFA),
Dichloromethane.

e Procedure: To a solution of tryptamine (10 mmol) in dichloromethane, 6-
Methylnicotinaldehyde (10 mmol) is added, followed by a catalytic amount of trifluoroacetic
acid. The reaction is stirred at room temperature until the formation of the tetrahydro-[3-
carboline is complete (monitored by TLC). The product can be isolated after an aqueous
workup and purification by chromatography.[11]

Application in the Synthesis of Biologically Active
Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of 6-
Methylnicotinaldehyde are of significant interest in drug discovery.[12]

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The functional handles on 6-
Methylnicotinaldehyde allow for its elaboration into potent and selective kinase inhibitors. For
instance, the aldehyde can be used to introduce side chains that interact with specific residues
in the ATP-binding pocket of kinases.[13][14] Derivatives of pyridine have been shown to inhibit
various kinases, including Akt (Protein Kinase B), PIM-1, and TYK2, which are implicated in
cancer and inflammatory diseases.[14][15][16]

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7866041/
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://lifechemicals.com/blog/building-blocks/401-functionalized-pyridines-as-valuable-building-blocks-in-organic-synthesis-and-medicinal-chemistry
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://www.benchchem.com/product/b1311806?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.3c06700
https://pmc.ncbi.nlm.nih.gov/articles/PMC10720030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10720030/
https://pubmed.ncbi.nlm.nih.gov/17258463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9110192/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

7
e
e
e
e

_~~"Inhibition

e

Akt (PKB)

Downstream Targets

Click to download full resolution via product page

Generalized Kinase Signaling Pathway and Potential Inhibition
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Conclusion

6-Methylnicotinaldehyde is a highly valuable and versatile building block in organic synthesis.
Its reactivity allows for a wide range of transformations, providing access to a diverse array of
complex molecular structures. The pyridine core, a common motif in many pharmaceuticals,
makes this compound particularly attractive for applications in medicinal chemistry and drug
discovery. The synthetic methodologies outlined in this guide, including condensation reactions,
the Wittig reaction, reductive amination, and multi-component reactions, highlight the broad
utility of 6-Methylnicotinaldehyde. As research into novel therapeutics continues, the
importance of such adaptable building blocks in the synthetic chemist's toolbox is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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